molecular formula C7H10ClF3O B14284801 7,7,7-Trifluoroheptanoyl chloride CAS No. 138690-33-2

7,7,7-Trifluoroheptanoyl chloride

Cat. No.: B14284801
CAS No.: 138690-33-2
M. Wt: 202.60 g/mol
InChI Key: AMFCRYAHQONYSI-UHFFFAOYSA-N
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Description

7,7,7-Trifluoroheptanoyl chloride is an organic compound with the molecular formula C7H10ClF3O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The presence of trifluoromethyl groups makes it a valuable reagent in the preparation of various fluorinated compounds, which are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,7,7-Trifluoroheptanoyl chloride can be synthesized through several methods. One common approach involves the reaction of heptanoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 7,7,7-Trifluoroheptanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, Thioesters: Formed through substitution reactions

    7,7,7-Trifluoroheptanol: Formed through reduction

    7,7,7-Trifluoroheptanoic Acid: Formed through hydrolysis.

Scientific Research Applications

7,7,7-Trifluoroheptanoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7,7-trifluoroheptanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The trifluoromethyl groups enhance the compound’s electrophilicity, making it a potent reagent for acylation reactions .

Comparison with Similar Compounds

  • 7,7,7-Trifluoroheptanoic Acid
  • 7,7,7-Trifluoroheptanol
  • Trifluoroacetic Anhydride

Comparison: 7,7,7-Trifluoroheptanoyl chloride is unique due to its high reactivity as an acylating agent, which is attributed to the presence of both the acyl chloride and trifluoromethyl groups. Compared to 7,7,7-trifluoroheptanoic acid and 7,7,7-trifluoroheptanol, it is more reactive and versatile in organic synthesis. Trifluoroacetic anhydride, while also a strong acylating agent, lacks the extended carbon chain present in this compound, which can be advantageous in certain synthetic applications .

Properties

CAS No.

138690-33-2

Molecular Formula

C7H10ClF3O

Molecular Weight

202.60 g/mol

IUPAC Name

7,7,7-trifluoroheptanoyl chloride

InChI

InChI=1S/C7H10ClF3O/c8-6(12)4-2-1-3-5-7(9,10)11/h1-5H2

InChI Key

AMFCRYAHQONYSI-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)Cl)CCC(F)(F)F

Origin of Product

United States

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